molecular formula C4H3Cl2N3 B1312374 3,5-Dichloropyridazin-4-amine CAS No. 53180-76-0

3,5-Dichloropyridazin-4-amine

Cat. No. B1312374
CAS RN: 53180-76-0
M. Wt: 163.99 g/mol
InChI Key: RPFJGTZUJUOCCL-UHFFFAOYSA-N
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Description

“3,5-Dichloropyridazin-4-amine” is a chemical compound with the molecular formula C4H3Cl2N3. It has a molecular weight of 163.99 g/mol .


Molecular Structure Analysis

The molecular structure of “3,5-Dichloropyridazin-4-amine” is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for this compound is 1S/C4H3Cl2N3/c5-2-1-8-9-4 (6)3 (2)7/h1H, (H2,7,8) .


Physical And Chemical Properties Analysis

“3,5-Dichloropyridazin-4-amine” is a solid compound. It has a topological polar surface area of 51.8 Ų and a complexity of 99.8. It has no rotatable bonds and its exact mass is 162.9704025 g/mol .

Scientific Research Applications

  • Herbicide Development : One study explored the use of pyridazinone compounds, including derivatives of 3,5-Dichloropyridazin-4-amine, as herbicides. These compounds were found to inhibit the Hill reaction and photosynthesis in barley, accounting for their phytotoxicity. A specific derivative, referred to as 6706, not only retained the action mechanism of pyrazon (a related compound) but also showed resistance to metabolic detoxication in plants and interfered with chloroplast development (Hilton et al., 1969).

  • Antiviral Research : Another study investigated the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones from 3,6-dichloropyridazine-4-carboxylic acid chloride, structurally related to the HIV-1 reverse transcriptase inhibitor nevirapine. These new compounds were evaluated for their potential as HIV-1 reverse transcriptase inhibitors, with discussions on how different substitution patterns influenced their inhibitory potency (Heinisch et al., 1996).

  • Chemical Synthesis and Reactions : The amination of chloro-substituted heteroarenes, including 3,6-dichloropyridazine, was studied for its potential in chemical synthesis. The selective substitution of chlorine atoms and the dependency of yields on the structure of starting compounds were key findings, with best yields observed for 2,6-dichloropyrazine (Abel et al., 2016).

  • Drug Discovery Applications : Research on polysubstituted pyridazinones from tetrafluoropyridazine highlighted their potential applications in drug discovery. The study focused on sequential nucleophilic aromatic substitution processes to create various disubstituted and ring-fused pyridazinone systems. These systems may have applications in the development of new drugs (Pattison et al., 2009).

  • Amidation of Carboxylic Acids : A study on the efficient amidation of carboxylic acids using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester was conducted. This compound showed potential as a coupling agent for the chemoselective amidation of aliphatic and aromatic carboxylic acids with amines (Kang et al., 2008).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

3,5-dichloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-2-1-8-9-4(6)3(2)7/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFJGTZUJUOCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423315
Record name 3,5-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropyridazin-4-amine

CAS RN

53180-76-0
Record name 3,5-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-1,4-dihydropyridazin-4-imine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dry ethanol is saturated with ammonia gas and placed in a sealed tube with 8.0 grams of 3,4,5-trichloropyridazine. The reaction mixture is heated at 120°-130° C. for five hours. The tube is opened and the reaction mixture concentrated under reduced pressure. The residue is dissolved in 20 ml of chloroform and the solution heated under reflux for 20 minutes. The solution is allowed to cool to ambient temperature for several hours in place. A solid precipitate is collected by filtration and repeatedly recrystallized from water to yield 2.8 grams of 4-amino-3,5-dichloropyridazine; m.p. 176°-178° C. The filtrate is concentrated under reduced pressure and the residue recrystallized from water to yield 2.0 grams of 4-amino-5,6-dichloropyridazine; m.p. 150°-151° C.
Quantity
0 (± 1) mol
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8 g
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Synthesis routes and methods II

Procedure details

A mixture of 3,4,5-trichloropyridazine (Preparation 3, 500 mg, 2.73 mmole) in EtOH (5.5 mL) and NH4OH (5.5 mL) was heated under microwave irradiation 120° C. for 25 minutes. Concentration under reduced pressure and purification via silica gel column chromatography eluting with acetone:dichloromethane (0-15% acetone), provided the title product in 36% yield, 163 mg.
Quantity
500 mg
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5.5 mL
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5.5 mL
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Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RM Owen, D Blakemore, L Cao, N Flanagan, R Fish… - 2019 - ACS Publications
The design, optimization, and evaluation of a series of novel imidazopyridazine-based subtype-selective positive allosteric modulators (PAMs) for the GABA A ligand-gated ion channel …
Number of citations: 30 pubs.acs.org
E Blaise, AE Kümmerle, H Hammoud… - The Journal of …, 2014 - ACS Publications
3-Substituted, 6-substituted, and unsymmetrical 3,6-disubstituted 4-alkylaminopyridazines were prepared from a sequence of three chemo- and regioselective reactions combining …
Number of citations: 15 pubs.acs.org

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